N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXRCWDTAQBAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a thiazolo-pyrimidine framework with a piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic effects, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN5O2S. It has a molecular weight of 403.89 g/mol and typically exhibits a purity of around 95% in research applications .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various thiazolo derivatives, including the compound . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several pathogens. The results indicated that the compound displayed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains. Additionally, it demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
The compound also exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .
Antiviral Activity
In another investigation focusing on antiviral properties, derivatives similar to this compound were synthesized and screened for their efficacy against Tobacco Mosaic Virus (TMV). Some derivatives showed approximately 50% inhibition rates at a concentration of 0.5 mg/mL, indicating potential for further development as antiviral agents .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Cytotoxicity Studies
Cytotoxicity studies are critical for assessing the safety profile of new compounds. The hemolytic activity of this compound was evaluated using human erythrocytes. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting that the compound is relatively non-toxic at therapeutic concentrations .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and viral replication. Specifically, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This dual-targeting mechanism may explain its broad-spectrum antimicrobial and antiviral activities.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study evaluating the in vitro antimicrobial effects demonstrated that derivatives of thiazolopyrimidine compounds possess significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Antiviral Activity
The antiviral potential of N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has also been explored. It has shown efficacy against several viral strains in vitro. Specific studies have reported that compounds with similar structural motifs can inhibit viral replication by targeting viral enzymes or host cell receptors .
Anticancer Activity
In terms of anticancer applications, this compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For example, it has shown moderate potency against colon cancer (HCT116) and pancreatic cancer (MIA PaCa-2) cell lines with IC50 values of approximately 39.6 μM and 49.3 μM respectively .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 39.6 ± 14 |
| MIA PaCa-2 | 49.3 ± 36 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives for their biological activities:
- Synthesis and Characterization : A systematic review highlighted robust methodologies for synthesizing thiazole-linked hybrids that include the compound's structure .
- Multicomponent Reactions : Recent applications of multicomponent synthesis have led to the development of various bioactive molecules incorporating similar structural features .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects are believed to involve interactions with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, thiazolo[4,5-d]pyrimidine scaffolds are constructed via cyclocondensation of 6-amino-1,3-dimethyluracil with aldehydes, followed by reaction with 2-mercaptoacetic acid to form thiazolidinone intermediates (Scheme 6 in ). Subsequent functionalization with piperidine and 4-chlorophenylacetamide groups requires precise stoichiometric control and catalysts like DCC/DMAP for amide coupling. Reaction temperatures (e.g., 80–100°C in DMF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yield optimization .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is indispensable for confirming the thiazolo-pyrimidine core and substituent positions. For example, the piperidin-1-yl group exhibits distinct methylene proton signals at δ 2.5–3.0 ppm in CDCl₃. High-Resolution Mass Spectrometry (HRMS) using ESI+ mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z 456.12). Purity assessment (>95%) is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer : Initial antimicrobial activity can be tested using broth microdilution assays (CLSI guidelines) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Antioxidant potential is assessed via DPPH radical scavenging (IC₅₀ values reported at 50–100 µM). Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 24–72 h exposure times provides preliminary efficacy data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity against resistant pathogens?
- Methodological Answer : Systematic SAR requires synthesizing analogs with variations in the piperidine ring (e.g., morpholine substitution), thiazolo-pyrimidine oxidation state (e.g., thione vs. oxo groups), and arylacetamide substituents (e.g., fluorophenyl vs. methoxyphenyl). Biological testing against multidrug-resistant Pseudomonas aeruginosa (MIC ≤ 8 µg/mL) and molecular docking (PDB: 3VOB) to identify binding interactions with bacterial DNA gyrase can guide optimization .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and metabolic stability?
- Methodological Answer : Use in silico tools like SwissADME to calculate Lipinski’s Rule of Five parameters (e.g., logP ≈ 3.2, TPSA ≈ 90 Ų). Molecular dynamics simulations (AMBER force field) assess membrane permeability (e.g., PAMPA assay correlation). CYP450 metabolism is predicted via docking to CYP3A4 (Autodock Vina), identifying vulnerable sites for deuteration or fluorination to enhance metabolic stability .
Q. How can advanced spectroscopic methods resolve contradictions in reported synthetic yields or impurity profiles?
- Methodological Answer : Contradictions arise from side reactions (e.g., piperidine alkylation vs. acylation). High-field NMR (600 MHz) with NOESY detects steric hindrance in intermediates. LC-MS/MS quantifies trace impurities (e.g., <0.1% unreacted acetamide), while X-ray crystallography (if crystalline) provides unambiguous confirmation of regiochemistry in the thiazolo-pyrimidine core .
Key Research Challenges
- Stereochemical Control : Racemization during amide coupling requires chiral HPLC (Chiralpak IA column) for enantiopure synthesis.
- Scalability : Continuous-flow chemistry ( ) may improve reproducibility in thiazole cyclization steps.
- Toxicity Profiling : Zebrafish embryo models (OECD TG 236) assess developmental toxicity linked to piperidine substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
